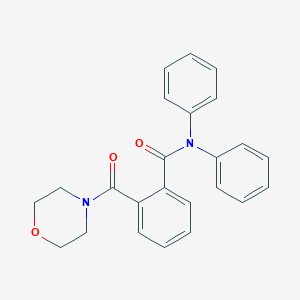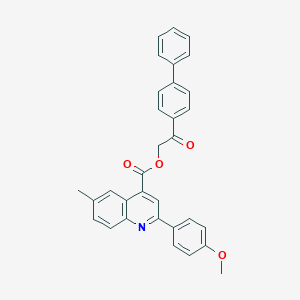![molecular formula C19H19BrN2O3 B340752 4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B340752.png)
4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a benzamide group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
- Benzamide, 2-bromo-
Uniqueness
4-bromo-N-{4-[(oxolan-2-ylmethyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H19BrN2O3 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-[(4-bromobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-7-3-14(4-8-15)19(24)22-16-9-5-13(6-10-16)18(23)21-12-17-2-1-11-25-17/h3-10,17H,1-2,11-12H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LDJDUPYUAUBCRL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Löslichkeit |
1.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,5-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340676.png)
![2-(4-Methylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340677.png)
![2-Oxo-2-phenylethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340678.png)


![3-amino-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B340682.png)


![4-bromo-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B340687.png)

